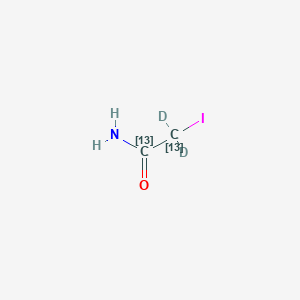

2-Iodoacetamide-1,2-13C2-2,2-d2

Description

The Chemical Biology Context of Iodoacetamide (B48618) Derivatives as Covalent Probes

Iodoacetamide and its derivatives are a class of alkylating agents that play a crucial role as covalent probes in chemical biology, particularly in the field of proteomics. nih.govmedchemexpress.com Their primary function is to covalently modify the thiol group (-SH) of cysteine residues in proteins. wikipedia.org This reaction, known as alkylation, is highly specific to cysteine under controlled pH conditions (typically pH 6.9 to 8.7) and results in a stable thioether bond. nih.gov

The ability to selectively and irreversibly label cysteine residues makes iodoacetamide a vital tool for several applications:

Peptide Mapping and Protein Sequencing: By alkylating cysteine residues, researchers can prevent the formation of disulfide bonds, which can complicate protein digestion and analysis. This simplifies the resulting peptide mixture for mass spectrometry analysis. wikipedia.org

Probing Protein Structure and Accessibility: The reactivity of a cysteine residue with iodoacetamide is dependent on its local environment and solvent accessibility. nih.gov By measuring the rate of modification, scientists can infer information about protein folding, conformational changes, and the location of active sites. nih.gov

Inhibiting Enzyme Activity: Many enzymes, such as deubiquitinases (DUBs) and cysteine peptidases, have a critical cysteine residue in their active site. wikipedia.org Iodoacetamide can act as an irreversible inhibitor of these enzymes by alkylating this catalytic cysteine, making it a useful tool for studying enzyme function. wikipedia.org

Quantitative Proteomics: Functionalized iodoacetamide derivatives, often containing an alkyne or other reporter group, are used in quantitative proteomics strategies like Activity-Based Protein Profiling (ABPP) to assess the reactivity of cysteine residues across the proteome. researchgate.netbiorxiv.org

Strategic Rationale for the Specific Isotopic Labeling in 2-Iodoacetamide-1,2-13C2-2,2-d2 for Advanced Research Applications

The specific isotopic labeling pattern of this compound is a deliberate design for high-performance quantitative proteomics using mass spectrometry. pubcompare.ai The incorporation of two Carbon-13 atoms and two Deuterium (B1214612) atoms results in a total mass increase of four Daltons (M+4) compared to its unlabeled counterpart. sigmaaldrich.com This distinct and significant mass shift is highly advantageous in quantitative experiments.

The strategic rationale includes:

Clear Mass Separation: The M+4 shift ensures that the mass signals of the labeled ("heavy") and unlabeled ("light") peptides are clearly separated in the mass spectrum. This avoids the problem of overlapping isotopic distributions that can occur with smaller mass differences, leading to more accurate quantification. researchgate.net

Enhanced Stability and Reliability: While deuterium labeling is common, it can sometimes be problematic. Deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated analogues due to isotope effects. nih.gov This can compromise the accuracy of quantification, as the light and heavy peptides may not co-elute perfectly during liquid chromatography-mass spectrometry (LC-MS). nih.gov By incorporating stable ¹³C labels, which have a smaller relative mass difference and are chemically more stable, the physicochemical properties of the labeled molecule are virtually identical to the unlabeled version. ukisotope.com This ensures co-elution and more reliable and reproducible quantification. ukisotope.com

Advanced Quantitative Strategies: This reagent is ideal for isotope-coded affinity tag (ICAT)-like strategies and other quantitative proteomic methods. nih.gov In a typical experiment, a control protein sample is alkylated with the "light" (unlabeled) iodoacetamide, while a treated sample is alkylated with the "heavy" this compound. researchgate.net The samples are then mixed, digested, and analyzed by MS. The ratio of the signal intensities of the heavy and light peptide pairs allows for precise relative quantification of changes in cysteine-containing peptides between the two conditions. mdpi.com This makes it a powerful tool for studying redox biology, identifying drug targets, and profiling changes in protein activity. researchgate.net

Compound Properties

| Property | Value | Source |

| Chemical Formula | I¹³C¹³CD₂CONH₂ | sigmaaldrich.com |

| CAS Number | 1619234-07-9 | sigmaaldrich.com |

| Molecular Weight | 188.96 | sigmaaldrich.com |

| Mass Shift | M+4 | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % D | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Melting Point | 92-95 °C | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1619234-07-9 |

|---|---|

Molecular Formula |

C2H4INO |

Molecular Weight |

188.962 g/mol |

IUPAC Name |

2,2-dideuterio-2-iodoacetamide |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1+1D2,2+1 |

InChI Key |

PGLTVOMIXTUURA-HDZHEIKLSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C](=O)N)I |

Canonical SMILES |

C(C(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Validation of 2 Iodoacetamide 1,2 13c2 2,2 D2

Design Considerations for Carbon-13 Isotopic Incorporation Pathways

The introduction of two adjacent ¹³C atoms into the acetamide (B32628) backbone is the primary strategic consideration in the synthesis of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂. The most direct and efficient pathway involves the use of a commercially available, doubly labeled precursor. Acetic acid-1,2-¹³C₂ serves as an ideal starting material. The use of precursors already containing the desired isotopic labels is a common and effective strategy in the synthesis of labeled compounds, including amino acids and other metabolic probes. nih.govrsc.org

Alternative strategies, while more complex, could involve the construction of the C-C bond from single-carbon ¹³C sources, such as K¹³CN, but these routes are typically lower-yielding and more intricate, making them less desirable for producing high-purity research-grade materials. nih.gov For 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂, the synthetic design overwhelmingly favors a linear approach starting from a pre-labeled two-carbon synthon to ensure maximum incorporation efficiency and isotopic purity.

Strategies for Regiospecific Deuterium (B1214612) Labeling and Exchange in Amide Functionalities

Achieving regiospecific deuteration at the C-2 position (α-carbon) of the acetamide structure requires careful selection of reaction conditions. The protons on the α-carbon of amides and their precursors, carboxylic acids, are acidic enough to be exchanged for deuterium under specific conditions.

Several methods are available for the α-deuteration of carbonyl compounds:

Acid- or Base-Catalyzed Exchange: The α-protons of a suitable precursor, such as iodoacetic acid-1,2-¹³C₂, can be exchanged by treatment with a deuterium source like heavy water (D₂O) under either acidic (e.g., D₂SO₄) or basic catalysis. youtube.com This approach leverages the enolate or enol intermediate to facilitate the H-D exchange.

Specialized Reagents: A highly chemoselective method for the direct α-deuteration of amides has been developed using deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO). nih.gov This process involves the generation of a keteniminium intermediate from the amide, which then reacts with [D₆]DMSO in a retro-ene-type reaction to incorporate deuterium specifically at the α-position with high efficiency. nih.gov

For the synthesis of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂, performing the deuterium exchange on the iodoacetic acid-1,2-¹³C₂ precursor is often preferred, as the electron-withdrawing iodine atom increases the acidity of the α-protons, facilitating a more efficient exchange.

Integrated Synthesis of Multi-Isotopically Labeled Precursors and the Final Compound

The complete synthesis of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ integrates the carbon-13 and deuterium labeling strategies into a multi-step pathway. A feasible and logical synthetic route is outlined below:

Halogenation of Labeled Acetic Acid: The synthesis begins with commercially available acetic acid-1,2-¹³C₂. This is converted to bromoacetic acid-1,2-¹³C₂. A standard method for this α-halogenation is the Hell-Volhard-Zelinsky reaction.

Iodination: The resulting bromo-intermediate is then converted to iodoacetic acid-1,2-¹³C₂ via a Finkelstein reaction, typically using potassium iodide (KI) in a suitable solvent like acetone.

Regiospecific Deuteration: The iodoacetic acid-1,2-¹³C₂ is subjected to H-D exchange. By dissolving the acid in D₂O with a catalytic amount of base and heating, the two α-protons are efficiently replaced by deuterium atoms to yield iodoacetic acid-1,2-¹³C₂-2,2-d₂.

Amidation: The final step is the conversion of the multi-labeled iodoacetic acid to the corresponding amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using, for example, thionyl chloride), followed by reaction with ammonia. Alternatively, peptide coupling reagents can be employed to directly form the amide bond.

This integrated approach ensures that the isotopic labels are introduced at specific, predetermined positions within the molecule, leading to the desired final product, 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂.

Advanced Analytical Techniques for Isotopic Fidelity Assessment of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂

Validation of the isotopic and chemical purity of the final compound is critical. A suite of advanced analytical techniques is employed to confirm the structure, isotopic enrichment, and purity of the synthesized material.

High-resolution mass spectrometry (HRMS) is the definitive tool for confirming the isotopic composition of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂. nih.gov

Isotopic Enrichment: HRMS can precisely measure the mass of the molecular ion. The expected monoisotopic mass of the unlabeled compound (C₂H₄INO) is 184.9372 u. For the labeled compound (¹³C₂D₂H₂INO), the expected mass is 188.96 u, a mass shift of +4. sigmaaldrich.com The observed mass spectrum will show a cluster of peaks, and the relative intensity of the peak at ~188.96 u versus any residual lower-mass isotopologues confirms the high isotopic enrichment.

Isotopic Distribution: Analysis of fragment ions can further confirm the location of the labels. For example, fragmentation of the molecule would yield labeled fragments, and their masses would be consistent with the ¹³C and D atoms being located on the acetyl moiety.

Interactive Table 1: Expected Mass Shifts in HRMS for 2-Iodoacetamide and its Labeled Analogue

| Species | Formula | Expected Monoisotopic Mass (u) | Mass Shift from Unlabeled |

| Unlabeled Iodoacetamide (B48618) | C₂H₄INO | 184.9372 | 0 |

| Target Compound | ¹³C₂D₂H₂INO | 188.96 | +4.0228 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the label positions. Different nuclei are probed to verify the complete isotopic incorporation at the specific sites.

¹³C NMR: The ¹³C NMR spectrum is the most direct method to confirm the carbon labeling. It will show two signals corresponding to the two ¹³C-labeled carbons (C-1 and C-2). The key feature would be the large one-bond coupling constant (¹J_CC) between the two adjacent ¹³C nuclei, which is a definitive indicator that they are bonded. The chemical shifts will confirm their identity as a carbonyl carbon and an alkyl iodide-bearing carbon.

¹H NMR: The proton NMR spectrum is used to confirm the extent of deuteration. A complete absence of the signal corresponding to the C-2 protons, which would typically appear around 3.6 ppm in unlabeled iodoacetamide, indicates successful and complete deuteration at this position. The only remaining proton signals would be from the -NH₂ group.

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the C-2 position, providing direct evidence for the presence and location of the deuterium labels.

Interactive Table 2: Expected NMR Observations for 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂

| Nucleus | Expected Observation | Implication |

| ¹³C | Two signals with a large ¹J_CC coupling. | Confirms presence and adjacency of the two ¹³C atoms. |

| ¹H | Absence of signal for α-protons (~3.6 ppm). | Confirms complete deuteration at the C-2 position. |

| ²H | Presence of a signal corresponding to the C-2 position. | Confirms the site of deuterium incorporation. |

Chromatographic techniques are essential for both the purification of the final product and the assessment of its chemical purity.

Purification: Following synthesis, the crude product is purified using methods such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials, reagents, and side products.

Purity Assessment: Analytical HPLC or Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS), is used to determine the chemical purity of the final compound. sigmaaldrich.comnih.gov A single sharp peak in the chromatogram indicates a high degree of purity. It is important to note the potential for a chromatographic isotope effect, where the deuterated compound may have a slightly different retention time than any residual, partially deuterated or unlabeled species. acs.org This effect can be exploited to achieve very high levels of isotopic purity during preparative chromatography. The purity is typically reported as a percentage (e.g., ≥99%) based on the peak area in the chromatogram. sigmaaldrich.com

Elucidating Molecular and Biological Processes Through Advanced Spectroscopic Applications of 2 Iodoacetamide 1,2 13c2 2,2 D2

Mass Spectrometry-Based Interrogations Utilizing Isotopic Signatures

The distinct mass shift of M+4 imparted by 2-Iodoacetamide-1,2-13C2-2,2-d2 makes it an invaluable asset in mass spectrometry-based proteomics. sigmaaldrich.com This known mass difference facilitates the differentiation and quantification of proteins and peptides, providing a clear signature in complex mixtures. youtube.com

Elucidation of Fragmentation Pathways and Post-Ionization Rearrangements Using Isotopic Tracers

The stable isotope labels within this compound act as tracers, enabling researchers to meticulously map the fragmentation patterns of labeled peptides during tandem mass spectrometry (MS/MS). By analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions, scientists can deduce the precise locations of the isotopic labels and, by extension, the sites of cysteine modification. This information is critical for understanding how peptides fragment under specific ionization conditions and for identifying any post-ionization rearrangements that may occur. While iodoacetamide (B48618) is known to derivatize cysteinyl residues, artifacts can arise in mass spectrometry, and understanding these is crucial for accurate data interpretation. nih.gov

Development of Isotope-Dilution Mass Spectrometry for Absolute Quantification in Research

Isotope-dilution mass spectrometry (IDMS) is a primary method for achieving accurate and traceable quantification of molecules. nih.gov In this technique, a known amount of the isotopically labeled standard, 2-Iodoacetamide-1,2-13C2,2,2-d2, is spiked into a biological sample. After derivatization of cysteine-containing peptides, the ratio of the signal intensity of the labeled peptide to its unlabeled, naturally occurring counterpart is measured by mass spectrometry. This ratio allows for the precise calculation of the absolute concentration of the target peptide in the original sample. This approach minimizes variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Application in Quantitative Proteomics: Isotope-Coded Reagent Strategies

The use of isotopically coded reagents is a cornerstone of quantitative proteomics, enabling the comparison of protein abundance between different biological samples. thermofisher.com 2-Iodoacetamide-1,2-13C2,2,2-d2 is an ideal reagent for such strategies, often referred to as Isotope-Coded Affinity Tag (ICAT) approaches. youtube.comnih.gov

In a typical ICAT experiment, two cell or tissue samples (e.g., control and treated) are processed separately. The cysteine residues in one sample are alkylated with the "heavy" reagent (2-Iodoacetamide-1,2-13C2,2,2-d2), while the other sample is treated with a "light," unlabeled version of iodoacetamide. youtube.com The samples are then combined, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a particular peptide in the two original samples is determined by comparing the peak intensities of the heavy and light-labeled peptide pairs. youtube.comnih.gov This method has been successfully used to identify and quantify oxidant-sensitive cysteine thiols and to compare protein expression in yeast under different metabolic conditions. nih.govresearchgate.net

Table 1: Isotope-Coded Reagents in Quantitative Proteomics

| Reagent Type | Isotopic Label | Application | Key Advantage |

|---|---|---|---|

| Heavy Iodoacetamide | 13C, D | Labels cysteine residues in one sample population for relative quantification. | Known mass shift allows for clear differentiation from the light-labeled counterpart. |

| Light Iodoacetamide | Natural abundance | Labels cysteine residues in a second sample population for comparison. | Provides the baseline for relative quantification against the heavy-labeled sample. |

| N-phenyl iodoacetamide (d5) | Deuterium (B1214612) | Used to determine pKa values of cysteine residues. nih.gov | Enhanced reactivity compared to standard iodoacetamide. nih.gov |

| Acrylamide | None (mass difference) | An alternative differential alkylating agent for cysteine quantification. nih.govresearchgate.net | Offers a different mass tag for multiplexing or alternative labeling strategies. nih.govresearchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Characterization

The isotopic labels in 2-Iodoacetamide-1,2-13C2,2,2-d2 also provide powerful probes for Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into protein structure and dynamics that are complementary to mass spectrometry data.

Carbon-13 NMR for Reaction Center Identification and Metabolic Tracing

The presence of two ¹³C atoms in the acetamide (B32628) moiety allows for the use of ¹³C NMR to identify the specific cysteine residues that have been modified. The chemical shift of the ¹³C nuclei is sensitive to their local electronic environment, which changes upon covalent bond formation with a cysteine thiol group. By comparing the ¹³C NMR spectra of a protein before and after modification with 2-Iodoacetamide-1,2-13C2,2,2-d2, researchers can pinpoint the site of reaction. Furthermore, in metabolic tracing studies, the ¹³C label can be followed as the modified protein or peptide is processed within a cell or organism, providing insights into metabolic pathways and protein turnover. nih.gov The use of ¹³C labeling can significantly improve the resolution and sensitivity of NMR spectra, especially in larger biomolecules. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| C=O (Amide) | 160-180 | Confirms the presence of the acetamide group. |

| CH₂-I | 0-20 | Indicates the environment of the carbon adjacent to the iodine. |

| Modified Cys-S-CH₂ | 30-40 | Confirms covalent attachment to a cysteine residue. |

Note: Specific chemical shifts can vary depending on the local environment within the protein.

Deuterium NMR for Local Environment Probing and Dynamic Studies in Complex Systems

The two deuterium atoms on the carbon adjacent to the iodine atom offer a unique probe for ²H NMR studies. Deuterium NMR is particularly sensitive to the local environment and dynamics of the labeled site. The quadrupolar interaction of the deuterium nucleus provides information about the motional freedom of the modified cysteine side chain. By analyzing the ²H NMR lineshape and relaxation parameters, researchers can gain insights into the flexibility or rigidity of the protein region where the label is attached. This is especially valuable for studying protein folding, conformational changes, and interactions with other molecules in complex biological systems. The use of deuteration is a well-established technique to improve NMR spectra for studying the structure and dynamics of proteins.

This combined application of mass spectrometry and NMR, facilitated by the unique isotopic signature of 2-Iodoacetamide-1,2-13C2,2,2-d2, provides a powerful and comprehensive approach to understanding the structure, function, and regulation of proteins in their native biological context.

Integration of Multi-Nuclear NMR Data for Comprehensive System Analysis

The strategic isotopic enrichment of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ offers a powerful approach for multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, enabling a more holistic understanding of complex biological systems. The presence of both ¹³C and ²H (deuterium) isotopes in a single probe molecule allows for the simultaneous or sequential acquisition of data from multiple nuclei, which, when integrated, provide a multi-dimensional view of molecular structure, dynamics, and interactions.

The integration of data from different nuclei, such as ¹H, ¹³C, and ²H, provides a more complete picture than single-nucleus experiments. nih.gov For instance, ¹H NMR offers high sensitivity and is invaluable for determining the initial structure and conformation of molecules. nih.gov However, in complex systems like proteins, spectral overlap can be a significant challenge. This is where the dual labeling of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ becomes particularly advantageous.

By introducing ¹³C labels, researchers can utilize ¹³C NMR to resolve ambiguities present in ¹H spectra. ¹³C NMR provides a much larger chemical shift dispersion, which helps to separate signals that would otherwise overlap. huji.ac.il Furthermore, heteronuclear correlation experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be employed to link proton signals directly to their attached carbon atoms, providing unambiguous assignments. sci-hub.se

The incorporation of deuterium at the C2 position serves multiple purposes. Firstly, it simplifies the ¹H and ¹³C spectra by removing proton signals and their corresponding couplings from that position. This spectral simplification is often crucial for accurately analyzing complex biomolecular systems. Secondly, ²H NMR itself can be used as a sensitive probe for molecular dynamics and order. nih.gov The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion. nih.gov

The comprehensive analysis of a biological system using 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ involves the systematic collection and integration of data from these various NMR experiments. For example, after alkylating a protein of interest with this labeled iodoacetamide, a suite of NMR experiments can be performed.

Illustrative Research Findings from Integrated Multi-Nuclear NMR

The table below conceptualizes the type of integrated data that can be obtained from multi-nuclear NMR studies utilizing 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ to probe a protein's active site cysteine residue.

| NMR Experiment | Nucleus Probed | Information Gained | Example Finding with 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂ |

|---|---|---|---|

| 1D ¹H NMR | ¹H | Initial assessment of sample purity and folding. | Broadening of specific amide proton signals upon ligand binding. |

| 2D ¹H-¹³C HSQC | ¹H, ¹³C | Unambiguous assignment of ¹H and ¹³C signals of the acetamide moiety. | Chemical shift perturbations of the ¹³C1 and ¹³C2 signals upon substrate binding, indicating a conformational change in the active site. |

| ¹³C Relaxation (T1, T2, NOE) | ¹³C | Dynamics of the labeled carbon backbone on pico- to nanosecond timescales. | Changes in T1/T2 ratios for the labeled carbons, suggesting altered mobility of the alkylated cysteine side chain during catalysis. |

| ²H Solid-State NMR | ²H | Local dynamics and orientation of the C-D bonds. | Quadrupolar coupling constants for the C²-D bonds reveal restricted motion of the acetamide group within the binding pocket. nih.gov |

| Saturation Transfer Difference (STD) NMR | ¹H | Identification of ligand binding epitopes. | Saturation transfer from the protein to the amide protons of the iodoacetamide moiety confirms direct interaction. |

By integrating these diverse datasets, a researcher can construct a detailed model of the molecular events occurring at the site of interest. For instance, the chemical shift perturbations from ¹H-¹³C HSQC can pinpoint the location of interaction, while relaxation data provides insights into the dynamic changes at that site. Concurrently, ²H NMR can offer a quantitative measure of the motional freedom of the probe. This multi-faceted approach, made possible by the unique labeling pattern of 2-Iodoacetamide-1,2-¹³C₂-2,2-d₂, allows for a comprehensive system analysis that would be difficult to achieve with singly-labeled or unlabeled molecules. nih.govresearchgate.net

Deciphering Reaction Mechanisms and Pathways Via Isotopic Tracing with 2 Iodoacetamide 1,2 13c2 2,2 D2

Investigations of Chemical Reaction Mechanisms at the Molecular Level

The strategic placement of isotopic labels in 2-Iodoacetamide-1,2-13C2-2,2-d2 offers a unique window into the fundamental steps of chemical transformations.

Determination of Kinetic Isotope Effects for Rate-Limiting Step Identification

The presence of deuterium (B1214612) at the C2 position allows for the investigation of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the reaction rates of the deuterated and non-deuterated iodoacetamide (B48618), researchers can determine if the C-H bond cleavage at the C2 position is involved in the rate-limiting step of the reaction. A significant KIE, where the deuterated compound reacts slower, would suggest that the breaking of this bond is a critical event in the reaction's progress. This information is invaluable for mapping out the energy landscape of a reaction and identifying the highest energy transition state.

Stereochemical Pathway Elucidation Using Deuterium Stereospecificity

The stereospecific placement of deuterium can be instrumental in unraveling the stereochemical course of a reaction. For instance, in nucleophilic substitution reactions where the iodo group is displaced, the stereochemistry of the product can reveal whether the reaction proceeds through an SN1 or SN2-type mechanism. If the reaction is stereospecific, the configuration of the deuterium atoms in the product will be directly related to their configuration in the starting material, providing clear evidence for the geometric requirements of the transition state.

Characterization of Covalent Adduct Formation and Chemical Modification Specificity

2-Iodoacetamide is a well-known alkylating agent that readily reacts with nucleophilic residues, most notably the thiol group of cysteine. wikipedia.orginterchim.frmedchemexpress.com The use of this compound allows for the precise tracking of covalent adduct formation. nih.gov The mass shift of +4 amu (atomic mass units) introduced by the heavy isotope labels provides a clear signature in mass spectrometry, enabling the unambiguous identification of modified molecules. sigmaaldrich.comsigmaaldrich.com This is particularly useful in complex mixtures where multiple potential reaction sites exist, allowing for the determination of the specificity of the chemical modification.

| Feature | Description | Application |

| Isotopic Labels | ¹³C at C1 and C2, ²H (Deuterium) at C2 | Enables mass-based differentiation from the unlabeled compound. |

| Mass Shift | +4 amu compared to the light version | Allows for clear identification of labeled molecules in mass spectrometry. sigmaaldrich.comsigmaaldrich.com |

| Kinetic Isotope Effect | Deuterium at C2 can be used to probe the rate-limiting step. | Provides insight into reaction mechanisms and transition state structures. |

| Stereochemical Probe | Stereospecific labeling can reveal the stereochemical pathway of a reaction. | Differentiates between reaction mechanisms like SN1 and SN2. |

| Alkylation Agent | Reacts with nucleophiles, particularly cysteine thiols. wikipedia.orginterchim.frmedchemexpress.com | Used for labeling and identifying specific reactive sites in molecules. |

Probing Enzymatic Reaction Mechanisms and Active Site Dynamics in Model Systems

The unique properties of this compound make it an exceptional tool for investigating the complex world of enzyme-catalyzed reactions.

Mapping Cysteine Reactivity and Post-Translational Modifications in Enzyme Systems

Cysteine residues play crucial roles in enzyme catalysis and regulation. nih.gov The reactivity of these residues can be modulated by their local environment and by post-translational modifications. By using this compound, researchers can quantitatively map the reactivity of individual cysteine residues within an enzyme. nih.gov In a typical experiment, a protein sample is treated with the heavy iodoacetamide, and the extent of labeling at each cysteine is quantified by mass spectrometry. This approach, often part of a strategy called Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), can reveal how the reactivity of a particular cysteine changes in response to substrate binding, allosteric regulation, or post-translational modifications like oxidation. researchgate.net

Tracing Substrate Transformation and Intermediate Stability in Enzymatic Catalysis

While this compound is primarily used as a labeling agent for nucleophilic residues, the principles of isotopic tracing it embodies are fundamental to understanding substrate transformation. In broader isotopic tracing studies, a substrate is labeled with stable isotopes (like ¹³C or ¹⁵N) to follow its conversion into products through an enzymatic pathway. nih.gov For instance, by using a labeled substrate, one can track the transfer of specific atoms and identify metabolic intermediates. This allows for the detailed reconstruction of metabolic pathways and the study of enzyme kinetics in a dynamic system. The stability of enzyme-inhibitor or enzyme-substrate intermediates can also be assessed using isotopically labeled molecules, providing critical information about the catalytic cycle.

| Application Area | Technique | Information Gained |

| Chemical Reaction Mechanisms | Kinetic Isotope Effect Studies | Identification of rate-limiting steps. |

| Stereochemical Analysis | Elucidation of reaction pathways (e.g., SN1 vs. SN2). | |

| Covalent Adduct Mapping | Determination of modification sites and specificity. nih.gov | |

| Enzymatic Reaction Mechanisms | Cysteine Reactivity Profiling nih.gov | Quantitative assessment of cysteine accessibility and reactivity. nih.gov |

| Post-Translational Modification Analysis | Identification and quantification of modifications like oxidation. researchgate.net | |

| Metabolic Tracing (with labeled substrates) nih.gov | Mapping of metabolic pathways and identification of intermediates. nih.gov |

Insights into Enzyme Kinetics and Reaction Pathway Branching Through Isotopic Labeling

This compound is a specialized chemical reagent used in the field of proteomics to study proteins. nih.gov It is an isotopically labeled form of iodoacetamide, meaning it contains heavier, stable isotopes of carbon (¹³C) and deuterium (²H or D). nih.govsigmaaldrich.com This "heavy" tag allows for the precise tracking and quantification of proteins and their modifications in complex biological samples using mass spectrometry. nih.gov

The primary function of iodoacetamide, and by extension its labeled counterpart, is to covalently modify the sulfhydryl group of cysteine residues in proteins, a process known as alkylation. wikipedia.org Cysteine is a critical amino acid in many enzymes, often residing in the active site and participating directly in catalysis. wikipedia.orgnih.gov The reactivity of this cysteine residue is a key determinant of enzyme activity. By using this compound, researchers can differentially label proteins from two different states (e.g., treated vs. untreated cells, or before and after a stimulus) and then combine them for analysis. The mass difference between the light (unlabeled) and heavy (labeled) forms of the reagent allows the mass spectrometer to distinguish and quantify the relative abundance of cysteine-containing peptides from each state. nih.gov

Investigating Enzyme Kinetics through Differential Alkylation

The rate of alkylation of a cysteine residue by iodoacetamide is dependent on the residue's local chemical environment and its pKa, a measure of its acidity. nih.gov A lower pKa indicates a more reactive cysteine (in its thiolate form), which is often characteristic of catalytically active sites in enzymes. nih.gov By monitoring the rate of incorporation of the heavy label from this compound over time, it is possible to infer the kinetic properties of specific cysteine residues within an enzyme.

For instance, in a hypothetical study on an enzyme, "Enzyme X," researchers could compare the alkylation kinetics of its active site cysteine under different conditions. The experiment would involve incubating the enzyme with this compound for varying amounts of time. The reaction would then be stopped, the protein digested, and the resulting peptides analyzed by mass spectrometry. The ratio of the heavy-labeled peptide to its unlabeled counterpart would reveal the extent of alkylation at each time point, providing a kinetic profile.

Table 1: Hypothetical Time-Course Alkylation of Enzyme X Active Site Cysteine with this compound

| Time (minutes) | % Alkylation (Heavy Label) |

| 1 | 25% |

| 5 | 60% |

| 15 | 85% |

| 30 | 95% |

| 60 | 98% |

This data can be used to determine the second-order rate constant for the alkylation reaction, which is a direct measure of the cysteine's reactivity. Changes in this rate constant upon addition of a substrate, inhibitor, or allosteric modulator can provide profound insights into the enzyme's catalytic mechanism and how its activity is regulated.

Tracing Reaction Pathway Branching

Metabolic pathways often have branch points where an intermediate can be converted into multiple different products by competing enzymes. Understanding how flux is distributed at these branch points is crucial for a complete picture of cellular metabolism. Stable isotope labeling with reagents like this compound can be employed in techniques such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) to probe the redox state of cysteine residues on a proteome-wide scale. nih.govresearchgate.net The redox state of key enzymes can be indicative of their activity and, consequently, the flux through the pathways they control.

Consider a metabolic pathway where Intermediate A can be converted to either Product B by Enzyme 1 (E1) or Product C by Enzyme 2 (E2). Both E1 and E2 might have regulatory cysteine residues whose oxidation state influences their activity. A researcher could treat cells with a substance known to alter metabolic flux and then use a quantitative proteomics approach with this compound.

In this experiment, control cells would be lysed in the presence of "light" iodoacetamide, while the treated cells would be lysed in the presence of "heavy" this compound. nih.gov The samples are then mixed, and the proteins are digested and analyzed by mass spectrometry. The ratio of heavy to light labeled peptides for E1 and E2 will indicate changes in the reactivity (and likely activity) of these enzymes.

Table 2: Relative Quantification of Cysteine Reactivity in Pathway Branching Enzymes

| Enzyme | Peptide Sequence | H/L Ratio (Treated/Control) | Implied Change in Activity |

| Enzyme 1 (E1) | ...VGYC IGK... | 0.5 | Decreased |

| Enzyme 2 (E2) | ...AFNC TPL... | 2.1 | Increased |

The hypothetical data in Table 2 suggests that the treatment leads to a decrease in the reactivity of the regulatory cysteine in E1, implying reduced activity and a lower flux towards Product B. Conversely, the increased reactivity of the cysteine in E2 suggests higher activity and a redirection of metabolic flux towards Product C. This type of analysis provides a powerful, indirect measure of pathway branching and metabolic reprogramming in response to various stimuli.

Quantitative Proteomics and Functional Proteome Mapping Using 2 Iodoacetamide 1,2 13c2 2,2 D2

Differential Protein Expression and Turnover Quantification Methodologies

The use of 2-Iodoacetamide-1,2-13C2-2,2-d2 and similar isotopically labeled alkylating agents is central to several quantitative proteomic strategies. These methods enable the accurate comparison of protein abundances and turnover rates between different biological samples.

Comparative Analysis with Label-Free and Other Isotopic Labeling Methodologies in Proteomics

Quantitative proteomics can be broadly categorized into label-free and label-based approaches. researchgate.netmdpi.com Label-free quantification correlates protein abundance with the signal intensity of its corresponding peptides in the mass spectrometer. mdpi.com While simple and cost-effective, it can be limited by the unique ionization properties of each peptide, making direct comparison of different proteins within the same sample challenging. nih.gov

Isotopic labeling strategies, such as those employing this compound, overcome some of these limitations. In a technique known as Stable Isotope Cysteine Labeling with Iodoacetamide (B48618) (SICyLIA), one sample is treated with the "light" (unlabeled) iodoacetamide and the other with the "heavy" (isotopically labeled) version. nih.gov After combining the samples, the mass difference between the light and heavy labeled peptides allows for the relative quantification of protein levels based on the ratio of their signal intensities in the mass spectrometer. nih.gov This approach offers improved accuracy over label-free methods by allowing for simultaneous analysis of multiple samples in a single run, which reduces experimental variability. nih.gov

Other isotopic labeling methods include Isotope-Coded Affinity Tags (ICAT), which also targets cysteine residues but uses a biotin (B1667282) tag for enrichment, and isobaric tags like Tandem Mass Tags (TMT), which label primary amines. nih.govd-nb.info While ICAT was an early innovation for quantifying two samples simultaneously, TMT allows for higher multiplexing. nih.govd-nb.info The key advantage of cysteine-specific labeling with reagents like this compound is its focus on a less frequent amino acid, which can simplify the resulting peptide mixtures. nih.gov

A comparative overview of these methodologies is presented below:

| Methodology | Principle | Advantages | Disadvantages |

| Label-Free Quantification | Correlates peptide signal intensity with protein abundance. mdpi.com | Cost-effective, simple sample preparation, unlimited number of samples per experiment. nih.gov | Susceptible to run-to-run variation, less accurate for comparing different proteins within a sample. nih.gov |

| SICyLIA (using this compound) | Differential labeling of cysteine thiols with light and heavy isotopic forms of iodoacetamide. nih.gov | High accuracy for relative quantification, reduces variability by combining samples early. nih.gov | Limited to cysteine-containing proteins, multiplexing is typically lower than amine-reactive tags. |

| ICAT | Cysteine-specific labeling with a biotin tag for enrichment and an isotopic linker. nih.gov | Reduces sample complexity through enrichment, enables quantification of two samples. nih.gov | Can be costly, limited to two-plex experiments. |

| TMT/iTRAQ | Isobaric labeling of primary amines (N-terminus and lysine (B10760008) residues). d-nb.info | High multiplexing capacity, quantifies at the MS/MS level, increasing accuracy. d-nb.info | Can lead to more complex peptide mixtures, potential for ratio distortion. nih.gov |

Integration with SILAC and Other In Vivo/In Vitro Labeling Strategies for Complementary Data

For more comprehensive proteomic analyses, this compound-based methods can be integrated with other labeling strategies. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful in vivo metabolic labeling technique where cells are grown in media containing "heavy" or "light" essential amino acids (e.g., lysine and arginine). mdpi.com This results in the incorporation of the isotopic labels into all newly synthesized proteins. mdpi.com

Neutron-encoded (NeuCode) SILAC is an advanced version that uses small mass differences (in the mDa range) between isotopically labeled amino acids, which can be resolved by high-resolution mass spectrometers. nih.gov This extends the multiplexing capabilities of metabolic labeling. nih.gov Similarly, dimethylation is a cost-effective chemical labeling method that modifies primary amines and can be used for duplex or triplex quantification. nih.gov These various techniques can be used in concert with this compound to create sophisticated experimental designs that yield complementary datasets on protein expression, turnover, and specific modifications.

Cysteine Reactivity Profiling and Redox State Assessment

The unique chemical properties of cysteine, particularly the high nucleophilicity of its thiol group, make it a key player in protein function and regulation. nih.govnih.gov this compound is instrumental in methods designed to profile the reactivity of these cysteine residues and assess their oxidation state across the proteome.

Covalent Chemoproteomic Strategies for Thiolome Analysis in Cellular Systems

Chemoproteomic strategies aim to map the interactions between small molecules and proteins within complex biological systems. nih.gov For studying the "thiolome" (the complete set of cysteine thiols in a proteome), reactive probes based on iodoacetamide are widely used. biorxiv.org These probes covalently bind to reactive cysteine residues, allowing for their enrichment and identification. biorxiv.org

A common approach is competitive profiling. biorxiv.org In this setup, a cell lysate is first treated with a covalent inhibitor or a molecule of interest. Subsequently, a broad-spectrum, iodoacetamide-based probe, often linked to a biotin tag for enrichment (like iodoacetamide-desthiobiotin), is added to label the remaining accessible cysteine residues. biorxiv.org By comparing the probe labeling in treated versus untreated samples, researchers can identify the specific cysteines that were engaged by the initial compound. The use of isotopically labeled probes, such as a heavy version of the iodoacetamide probe, facilitates accurate quantification in these experiments.

The isoTOP-ABPP (isotope-Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) platform is a prominent example of this strategy. nih.gov It uses an iodoacetamide-alkyne probe to label reactive cysteines. These labeled proteins are then tagged with an isotopically heavy or light cleavable linker via click chemistry, allowing for the relative quantification of cysteine reactivity between two samples. nih.govnih.gov This technique has been successfully used to rank cysteine residues by their reactivity and to identify those susceptible to various modifications. nih.gov

Quantitative Determination of Cysteine Accessibility and Modification State Under Perturbation

Changes in the cellular environment, such as oxidative stress, can lead to post-translational modifications (PTMs) of cysteine residues, altering their accessibility and reactivity. nih.gov Methods utilizing this compound are adept at quantifying these changes.

The OxiTMT method, for example, uses iodoacetyl tandem mass tags (iodoTMT) to quantify cysteine redox changes while also monitoring protein expression levels. d-nb.infonih.gov In this workflow, free, reduced thiols in a sample are first blocked with unlabeled iodoacetamide. Then, reversibly oxidized cysteines are reduced and labeled with an iodoTMT reagent. A separate aliquot of the same sample has its total cysteine content labeled with a different iodoTMT reagent. d-nb.info By comparing the reporter ion intensities in the tandem mass spectra, the percentage of oxidation for a specific cysteine can be determined and normalized to the total protein amount. d-nb.info

Similarly, the SICyLIA workflow directly compares cysteine oxidation between two samples by labeling one with light iodoacetamide and the other with heavy this compound. nih.gov The ratio of heavy to light labeled peptides provides a direct readout of the change in the reduced fraction of each cysteine, thus indicating the extent of oxidation under a specific perturbation, such as treatment with hydrogen peroxide. nih.gov These approaches have provided detailed insights into how acute and chronic oxidative stress impact the thiol proteome, revealing that specific metabolic proteins are particularly sensitive to redox stress. nih.gov

Identification and Characterization of Specific this compound Adducts

The final step in these proteomic workflows is the identification of the specific proteins and cysteine residues that have formed adducts with this compound and the characterization of these modified peptides by mass spectrometry.

The alkylation of a cysteine residue by iodoacetamide results in a carbamidomethyl group being covalently attached to the sulfur atom. nih.gov When the isotopically labeled this compound is used, this adds a specific mass shift to the modified peptide. sigmaaldrich.com Following protein digestion (typically with trypsin), the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the mass spectrometer, the "heavy" and "light" versions of a peptide, differing only by the isotopic label, will appear as a pair of peaks separated by a known mass difference. pubcompare.ai The relative intensities of these peaks are used for quantification. The tandem mass spectrometry (MS/MS) step involves fragmenting the peptide ions to determine their amino acid sequence. The fragmentation pattern allows for the precise localization of the carbamidomethyl modification to a specific cysteine residue within the peptide sequence. nih.gov

It is important to be aware of potential side reactions. While iodoacetamide is highly specific for cysteine thiols at slightly alkaline pH, it can also react with other residues like methionine, histidine, and lysine, or the N-terminal amine group, especially under non-optimal conditions or with prolonged reaction times. stevens.edunih.gov Careful control of the reaction pH and duration is crucial to ensure specificity. The derivatization of methionine, for instance, can lead to an artifact in the mass spectrum where the modified methionine fragments in the ion source, causing an apparent mass loss. nih.gov

Below is a table summarizing key aspects of adduct characterization:

| Parameter | Description | Analytical Method |

| Adduct Mass | The mass added to the cysteine residue by the iodoacetamide reagent. For this compound, this is a "heavy" mass shift. sigmaaldrich.com | MS1 (Full Scan Mass Spectrometry) |

| Peptide Sequence | The amino acid sequence of the peptide containing the modified cysteine. | MS/MS (Tandem Mass Spectrometry) |

| Site of Modification | The specific cysteine residue within the peptide that has been alkylated. | Analysis of MS/MS fragmentation patterns (b- and y-ions). nih.gov |

| Relative Quantification | The ratio of the abundance of the heavy-labeled peptide to the light-labeled peptide. | Comparison of peak intensities of the isotopic pair in the MS1 spectrum. pubcompare.ainih.gov |

Mass Spectrometry-Based Identification of Modified Peptides and Proteins in Biological Samples

The core of using this compound in quantitative proteomics lies in its ability to differentially label proteins from two distinct biological samples (e.g., control vs. treated). In a typical workflow, such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), one sample is treated with the "light" iodoacetamide (¹²C₂H₃INO) and the other with the "heavy" this compound. nih.gov This covalent labeling targets the thiol group of cysteine residues, which are often key players in protein structure, function, and redox regulation.

Following labeling, the protein samples are combined, digested into smaller peptides (commonly with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between peptides labeled with the light and heavy reagents due to the 4 Da mass difference. The instrument detects pairs of peptide ions that are chemically identical but have different masses. By fragmenting these peptide ions (MS/MS), their amino acid sequence can be determined, thus identifying the specific peptide and, by extension, the protein from which it originated.

The power of this technique is its capacity for broad, unbiased screening of the proteome. For instance, in a study investigating the effects of oxidative stress on mouse cells, the SICyLIA approach enabled the identification and quantification of over 18,000 unique cysteine-containing peptides. nih.gov This comprehensive dataset allows for a global view of changes in protein cysteine accessibility and modification across thousands of proteins in a single experiment.

Below is a representative table of modified peptides that can be identified using this method. The data is illustrative of typical findings in such an experiment.

| Protein | Peptide Sequence | UniProt ID | Mass Shift (Da) |

| Peroxiredoxin-1 | DAFTPVC TEIIAFSDK | P35700 | +4 |

| Glyceraldehyde-3-phosphate dehydrogenase | YVVESTGVFTTMEKAGAHLKGGAKGVIISAPSADAPMFVC GVNLEK | P16858 | +4 |

| Thioredoxin | DAFTPVC TEIIAFSDK | P10599 | +4 |

| Protein disulfide-isomerase | YAPTAPIKFRC GEEDTA | P04772 | +4 |

| Glutathione S-transferase P | IGYAWKIKDGVLDADLC GSVADL | P09210 | +4 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Elucidation of Modification Stoichiometry and Site Specificity within Protein Sequences

Beyond simple identification, the use of this compound allows for the precise determination of modification stoichiometry and the specific sites of modification within a protein. The ratio of the peak intensities of the heavy-labeled peptide to the light-labeled peptide in the mass spectrum provides a quantitative measure of the relative abundance of that specific cysteine-containing peptide between the two samples.

For example, if a particular cysteine residue becomes less accessible to iodoacetamide in a treated sample (perhaps due to oxidation or conformational changes), the intensity of the heavy-labeled peptide will be lower relative to the light-labeled peptide from the control sample. This change in the heavy/light ratio directly reflects the change in the modification state of that specific cysteine. This allows researchers to pinpoint which cysteine residues on which proteins are affected by a particular stimulus or cellular state.

The site specificity is inherent to the LC-MS/MS process. The fragmentation data (MS/MS) not only identifies the peptide sequence but also confirms the location of the modification. The mass shift will be associated with a specific cysteine residue within the identified peptide sequence. This level of detail is crucial for understanding the functional consequences of protein modifications, as the role of a cysteine residue is highly dependent on its position within the protein's three-dimensional structure.

The following table illustrates how quantitative data on modification stoichiometry and site specificity can be presented.

| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Log2 (Heavy/Light Ratio) | P-value |

| Aldolase A | P09972 | VTAQGFTC EEIK | 134 | -1.25 | 0.002 |

| Pyruvate kinase | P11974 | AIGNC NLAR | 436 | -0.89 | 0.015 |

| 14-3-3 protein zeta/delta | P63104 | AAMC HSACK | 58 | 0.32 | 0.041 |

| Heat shock protein 90 | P07900 | LGTIAKSGTKAFMEALSAGADVSMIGQFGVGFYSAFLVAEKVTVITKHNDDEQYIAWESSC T | 296 | -1.58 | 0.001 |

| Cofilin-1 | P18760 | MASGVAVSDGVIKVFNDMKVRKSSTPEEVKKRKKAVLFC LSEDKK | 93 | 1.10 | 0.009 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Metabolic Flux Analysis and Pathway Reconstruction Enabled by 2 Iodoacetamide 1,2 13c2 2,2 D2

Tracing Carbon Atom Flux in Complex Metabolic Networks

The presence of two ¹³C atoms in the acetamide (B32628) backbone of 2-Iodoacetamide-1,2-13C2-2,2-d2 allows for the precise tracking of carbon flow through various metabolic pathways. Once this labeled acetamide group is transferred to a target molecule, typically a protein cysteine residue, its metabolic fate can be monitored using mass spectrometry.

Interrogation of Central Carbon Metabolism and Glycolytic/TCA Cycle Flux

Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, providing detailed insights into the activity of central carbon metabolism, which includes glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov While this compound is primarily a protein-modifying agent, the labeled acetyl group can potentially enter central metabolism if the modified amino acid is degraded. This would allow researchers to trace the journey of these two carbon atoms as they are incorporated into various intermediates of glycolysis and the TCA cycle.

By measuring the isotopic enrichment in downstream metabolites, it is possible to quantify the relative contributions of different pathways to their production. For instance, the pattern of ¹³C labeling in TCA cycle intermediates can reveal the extent of anaplerotic and cataplerotic fluxes, which are crucial for maintaining the cycle's integrity and providing precursors for biosynthesis. nih.gov

Table 1: Illustrative ¹³C Labeling Patterns in Central Carbon Metabolites

| Metabolite | Isotopologue | Expected Mass Shift | Implied Pathway Activity |

| Pyruvate | M+2 | +2 Da | Entry of the labeled acetyl-CoA into the TCA cycle following potential degradation of the labeled protein. |

| Citrate | M+2 | +2 Da | Condensation of labeled acetyl-CoA with oxaloacetate at the start of the TCA cycle. |

| Succinate | M+2 | +2 Da | Progression of the labeled carbon backbone through the first half of the TCA cycle. |

| Malate | M+2 | +2 Da | Continued cycling of the labeled carbons within the TCA cycle. |

This table presents a hypothetical scenario where the ¹³C₂-acetyl group from degraded, labeled proteins enters the TCA cycle.

Analysis of Anabolic and Catabolic Pathway Contributions in Cellular Models

The balance between anabolic (biosynthetic) and catabolic (degradative) pathways is fundamental to cell growth, proliferation, and survival. The ¹³C label from this compound can serve as a tracer to dissect the contributions of these opposing processes. For example, by tracking the incorporation of the ¹³C atoms into newly synthesized biomolecules such as fatty acids or non-essential amino acids, researchers can gain a quantitative understanding of anabolic activity.

Conversely, by monitoring the rate of disappearance of the ¹³C label from a pre-labeled pool of proteins, the rate of protein catabolism can be determined. This dual capability allows for a dynamic view of cellular resource allocation under various physiological or pathological conditions.

Deuterium (B1214612) Labeling for Hydrogen Atom Fate and Redox Homeostasis Monitoring

The two deuterium atoms on the second carbon of this compound provide a means to track hydrogen atom fate and gain insights into the cellular redox state. This is particularly valuable for studying the activity of dehydrogenase enzymes and the dynamics of redox cofactors.

Monitoring Dehydrogenase Enzyme Activity and Redox Cofactor Dynamics

Many key metabolic reactions are catalyzed by dehydrogenases, which transfer hydrogen atoms (and electrons) between substrates and redox cofactors like NAD⁺/NADH and NADP⁺/NADPH. The reactivity of specific cysteine residues within these enzymes, or on other proteins, can be influenced by the cellular redox environment. mdpi.comspringernature.com Iodoacetamide (B48618) is a well-established reagent for reacting with cysteine residues. ebi.ac.uk By using the deuterated and carbon-labeled iodoacetamide, changes in cysteine reactivity can be quantitatively monitored through mass spectrometry. researchgate.net

A decrease in the labeling of a specific cysteine residue by this compound in one cellular state compared to another could indicate that this cysteine has become oxidized, reflecting a shift in local or global redox balance. This approach, often referred to as isotopic tandem orthogonal proteolysis-assisted mass spectrometry (isoTOP-ABPP), allows for the identification of redox-sensitive cysteines on a proteome-wide scale. mdpi.com

Table 2: Hypothetical Changes in Cysteine Reactivity Indicating Altered Redox State

| Protein | Cysteine Residue | Condition A (Label Ratio H/L) | Condition B (Label Ratio H/L) | Interpretation |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys-152 | 1.0 | 0.4 | Increased oxidation of the active site cysteine in Condition B, suggesting inhibition of glycolysis. |

| Peroxiredoxin-2 | Cys-51 | 1.0 | 0.2 | Increased oxidation of the catalytic cysteine, indicating a response to oxidative stress. |

| Thioredoxin | Cys-32 | 1.0 | 0.6 | A shift in the redox state of the thioredoxin system. |

This table illustrates how quantitative changes in cysteine labeling can be used to infer changes in the cellular redox environment. H/L refers to the ratio of heavy (deuterium-labeled) to light (unlabeled) iodoacetamide.

Elucidation of Isotopic Exchange and Water Turnover in Metabolic Systems

The deuterium atoms on the labeled iodoacetamide can also participate in isotopic exchange reactions, particularly with water. While this can sometimes complicate the interpretation of metabolic flux data, it can also be harnessed to study water turnover and the accessibility of certain cellular compartments. The rate of deuterium loss from the labeled molecule can provide information about the local water environment and the rates of enzymatic reactions that involve proton exchange with the solvent. The "doubly labeled" water method, which uses both ²H₂O and H₂¹⁸O, is a well-established technique for measuring energy expenditure, and the principles of deuterium tracing from this compound can be applied to more localized metabolic processes. nih.gov

Computational Modeling and Isotopic Flux Balance Analysis for Systems-Level Understanding

The rich dataset generated from experiments using this compound can be integrated with computational models to achieve a systems-level understanding of metabolism. Isotopic flux balance analysis (FBA) is a modeling framework that combines a genome-scale metabolic model with isotopic labeling data to calculate intracellular metabolic fluxes.

By providing constraints on both carbon and hydrogen atom transitions, the data from this doubly labeled compound can significantly improve the accuracy and resolution of flux predictions. This integrated approach allows researchers to simulate the effects of genetic or environmental perturbations on the entire metabolic network, identify key regulatory nodes, and formulate new hypotheses for experimental validation. The use of stable isotope labeling is a powerful tool for probing cellular metabolism and is increasingly employed for metabolite annotation in mass spectrometry-based metabolomics. youtube.com

Development and Validation of Advanced Analytical Methodologies Utilizing 2 Iodoacetamide 1,2 13c2 2,2 D2

Quantitative Mass Spectrometry Assay Development for Bioanalytical Research

The development of robust quantitative mass spectrometry assays is fundamental to obtaining reliable bioanalytical data. These assays are designed to be highly sensitive, specific, and accurate, enabling the precise measurement of target analytes in complex mixtures such as plasma, serum, or cell lysates. The incorporation of 2-Iodoacetamide-1,2-13C2-2,2-d2 into these workflows significantly enhances their quantitative performance.

Design and Implementation of Isotope-Labeled Internal Standard Strategies

Isotope-labeled internal standards are critical for correcting for variability throughout the entire analytical process, from sample preparation to mass spectrometric analysis. This compound serves as an ideal internal standard for the quantification of cysteine-containing peptides due to its specific reactivity and structural similarity to its unlabeled counterpart.

The strategy involves the alkylation of cysteine residues in proteins with unlabeled iodoacetamide (B48618) in the experimental sample and with this compound in a reference sample or standard. The key principle is that the isotopically labeled ("heavy") and unlabeled ("light") peptides exhibit nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency. mdpi.com However, they are readily distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.

The implementation of this strategy typically follows these steps:

Protein Extraction and Denaturation: Proteins are extracted from the biological matrix and denatured to expose cysteine residues.

Reduction: Disulfide bonds are reduced to free sulfhydryl groups using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Differential Alkylation: The experimental sample is treated with a known excess of standard iodoacetamide, while a known amount of a protein or peptide standard is treated with this compound.

Sample Pooling and Proteolytic Digestion: The "light" and "heavy" labeled samples are combined and subjected to enzymatic digestion, typically with trypsin, to generate peptides.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The relative abundance of the target peptide is determined by comparing the signal intensity of the "light" peptide to its "heavy" internal standard.

The mass shift of +4 Da provided by the two 13C and two deuterium (B1214612) atoms in this compound ensures that the isotopic envelopes of the light and heavy peptide pairs are well-resolved, minimizing spectral overlap and improving quantitative accuracy.

Table 1: Representative Data for the Quantification of a Cysteine-Containing Peptide Using a this compound Labeled Internal Standard

| Sample | Analyte Peak Area (Light) | Internal Standard Peak Area (Heavy) | Analyte/IS Ratio | Calculated Concentration (fmol/µL) |

| QC Low | 1.25E+05 | 2.50E+05 | 0.50 | 5.1 |

| QC Mid | 6.30E+05 | 2.52E+05 | 2.50 | 25.3 |

| QC High | 1.24E+06 | 2.48E+05 | 5.00 | 49.8 |

| Unknown 1 | 3.15E+05 | 2.51E+05 | 1.25 | 12.6 |

| Unknown 2 | 8.78E+05 | 2.49E+05 | 3.53 | 35.5 |

This table presents simulated data to illustrate the principle of quantification using an isotope-labeled internal standard. The consistent peak area of the internal standard across samples allows for accurate calculation of the analyte concentration based on the peak area ratio.

Method Validation for Robustness, Sensitivity, and Inter-Laboratory Comparability in Research Settings

For an analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the assay and ensures that it is fit for its intended purpose. The use of this compound as an internal standard is integral to achieving the stringent criteria of method validation.

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters. The co-elution and similar ionization behavior of the analyte and the this compound labeled standard mean that minor changes in chromatographic conditions or instrument settings will affect both equally, thus preserving the accuracy of the quantitative ratio.

Sensitivity , often defined by the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. The use of an internal standard helps to improve signal-to-noise ratios, thereby enhancing sensitivity.

Inter-laboratory comparability is crucial for the validation of biomarkers and the harmonization of clinical assays. The distribution of well-characterized reference materials, which can include standards prepared with this compound, allows different laboratories to calibrate their instruments and methods, leading to more consistent and comparable results. nist.gov

Table 2: Typical Method Validation Parameters for a Quantitative Mass Spectrometry Assay

| Validation Parameter | Acceptance Criteria | Typical Performance with Isotope-Labeled IS |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (% bias) | Within ±15% of nominal (±20% at LLOQ) | < 10% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Lower Limit of Quantification | Signal-to-noise ratio ≥ 10 | Analyte-dependent, enhanced by IS |

| Robustness | %CV of results < 15% under varied conditions | Consistent ratios under minor variations |

This table outlines standard acceptance criteria for bioanalytical method validation and the typical performance enhancements observed when using a stable isotope-labeled internal standard like this compound.

Standardization and Reference Material Development in Complex Biological Matrices

Standardization is a critical step in translating research findings into clinical practice. The development of certified reference materials is essential for ensuring the accuracy and traceability of measurements across different platforms and laboratories. nist.gov

Addressing Matrix Effects Through Isotope Dilution and Chromatographic Resolution Techniques

Matrix effects are a significant source of error in quantitative mass spectrometry. They are caused by co-eluting components from the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry, which is enabled by reagents like this compound, is the most effective way to mitigate matrix effects.

Because the internal standard is chemically identical to the analyte, it experiences the same ion suppression or enhancement. By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized.

While isotope dilution is powerful, it is often combined with high-resolution chromatography to further minimize matrix effects. By achieving baseline separation of the analyte from the majority of matrix components, the potential for ion suppression or enhancement is significantly reduced. The use of an internal standard allows for the precise monitoring of the analyte's retention time, ensuring accurate peak integration even in complex chromatograms.

Ensuring Analytical Reproducibility and Quality Control in High-Throughput Analysis

Analytical reproducibility is paramount in high-throughput settings where large numbers of samples are processed. The inclusion of a this compound labeled internal standard in every sample provides a constant reference for quality control. nih.gov Any significant deviation in the internal standard's signal intensity can indicate a problem with sample preparation, injection, or instrument performance, allowing for the identification and exclusion of unreliable data.

In high-throughput workflows, quality control (QC) samples are periodically analyzed alongside the experimental samples. These QC samples, which are spiked with a known concentration of the analyte and the internal standard, are used to monitor the performance of the assay over time. The consistent and accurate quantification of these QC samples provides confidence in the reliability of the entire analytical run. The development of reference materials, which can be complex biological matrices fortified with known quantities of analytes and their corresponding isotopically labeled standards, plays a crucial role in establishing and maintaining long-term analytical reproducibility. nih.gov

Future Directions and Emerging Research Paradigms for 2 Iodoacetamide 1,2 13c2 2,2 D2

Integration with Multi-Omics Data Streams and Systems Biology Approaches for Holistic Insights

A major emerging trend in biological research is the integration of multiple "omics" data streams—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of biological systems. nih.govnih.gov The use of 2-Iodoacetamide-1,2-13C2-2,2-d2 is central to the proteomics component of these systems biology approaches.

By using this compound in conjunction with its unlabeled or "light" counterpart, researchers can perform quantitative proteomics to understand how protein levels and modifications change in response to various stimuli or in disease states. nih.gov This differential labeling strategy, a key feature of methods like Isotope-Coded Affinity Tagging (ICAT), allows for the precise comparison of two different proteomes. wikipedia.org For example, one cell population can be treated with a drug and labeled with the "heavy" this compound, while a control population is labeled with the "light" version. The relative abundance of proteins between the two samples can then be determined by the signal intensities of the peptide pairs in a mass spectrometer. wikipedia.org

This quantitative data on the proteome can then be integrated with data from other omics platforms. For instance, changes in the abundance of a particular protein, as measured by this compound labeling, can be correlated with changes in the transcription of its corresponding gene (transcriptomics) or with alterations in related metabolic pathways (metabolomics). This integrated approach provides a more complete and holistic understanding of complex biological processes and disease mechanisms. nih.gov

Future research will likely focus on refining the computational tools and bioinformatic pipelines necessary to effectively integrate and interpret these large, multi-modal datasets. nih.govfrontiersin.org The goal is to move beyond studying individual components in isolation and towards understanding the intricate interplay of molecules that govern cellular function. researchgate.net

Novel Applications in Targeted Drug Discovery and Chemical Probe Development Methodologies

The development of new therapeutic agents increasingly relies on a deep understanding of drug-target interactions and the downstream effects on cellular pathways. This compound is a valuable tool in this endeavor, particularly in the realm of targeted drug discovery and the development of novel chemical probes. nih.gov

Cysteine residues, which are specifically targeted by iodoacetamide (B48618), play crucial roles in the function of many enzymes and are often found in the active sites of proteins. researchgate.net By using this compound, researchers can profile the reactivity of cysteine residues across the proteome. This "cysteine reactivity profiling" can be used to identify proteins that are targeted by a particular drug candidate. wikipedia.org Changes in the labeling of a cysteine residue by this compound in the presence of a drug can indicate that the drug is binding to or near that residue.

This information is critical for:

Target Identification and Validation: Confirming that a drug interacts with its intended target and identifying potential off-target effects. nih.gov

Mechanism of Action Studies: Elucidating how a drug exerts its therapeutic effect at the molecular level.

Biomarker Discovery: Identifying proteins whose modification state changes in response to drug treatment, which could serve as biomarkers for drug efficacy or patient response. nih.gov

Furthermore, the principles behind the use of this compound can be extended to the development of more sophisticated chemical probes. These probes can be designed to not only identify protein targets but also to provide information about their function, localization, and interaction partners within the cell. nih.gov

Advancements in Automated Synthesis and High-Throughput Labeling Techniques for Research Throughput

To fully realize the potential of this compound in large-scale studies, advancements in the automation of both its synthesis and its application in labeling experiments are crucial. The demand for isotopically labeled compounds for research is growing, and efficient production methods are needed. isotope.com

While the specific automated synthesis of this compound is not widely documented, the principles of automated chemical synthesis can be applied. Automated synthesizers can improve the reproducibility and efficiency of producing such labeled reagents. Similarly, cell-free protein synthesis systems offer a promising avenue for the efficient production of isotopically labeled proteins for various research purposes, including NMR studies. nih.gov

In parallel, high-throughput labeling techniques are essential for screening large numbers of samples, for example, in drug discovery campaigns or in the analysis of large patient cohorts. The development of automated liquid handling systems and robotic platforms can streamline the process of protein extraction, reduction, alkylation with this compound, and preparation for mass spectrometry analysis. High-throughput screening platforms are already being used for the discovery of biologically relevant molecules from large combinatorial libraries. nih.gov

The combination of automated synthesis and high-throughput labeling will significantly increase the pace of research, allowing scientists to ask more complex biological questions and to analyze larger and more diverse sample sets.

Exploration of New Methodological Frontiers for Isotopic Probing in Biological Systems

The unique isotopic signature of this compound opens up possibilities for its use in new and emerging bioanalytical techniques. Advances in mass spectrometry and other methods for protein analysis are constantly pushing the boundaries of what can be measured. numberanalytics.com

Emerging Mass Spectrometry Techniques:

Imaging Mass Spectrometry (IMS): This technique allows for the visualization of the spatial distribution of molecules, including proteins, directly in tissue sections. chromatographyonline.comnih.gov Future applications could involve using this compound to map the distribution of specific cysteine-containing proteins or to visualize changes in protein modification in different regions of a tissue.

Trapped Ion Mobility Spectrometry (TIMS): When coupled with mass spectrometry, TIMS provides an additional dimension of separation based on the size and shape of ions. This can improve the identification and quantification of labeled peptides, especially in complex samples. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): Advances in MS/MS fragmentation techniques are providing more detailed structural information about proteins and their modifications. numberanalytics.com The specific mass shift introduced by this compound facilitates the identification of labeled peptides in MS/MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While mass spectrometry is the primary method for analyzing samples labeled with this compound, the stable isotopes ¹³C and ²H are also NMR-active. creative-biostructure.com This raises the possibility of using this compound in NMR-based studies of protein structure and dynamics, although this is not its primary application.

The continued development of these and other analytical technologies will undoubtedly lead to new and innovative ways to utilize this compound to probe the intricacies of biological systems.

Q & A

Q. What are the critical safety protocols for handling 2-Iodoacetamide-1,2-13C2-2,2-d2 in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage: Store in a locked, cool, dry area away from oxidizing agents. Use inert gas purging for long-term stability .

- Disposal: Dispose via approved chemical waste facilities to prevent environmental contamination .

Q. Which analytical techniques are optimal for confirming isotopic purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR to verify isotopic enrichment at positions 1 and 2, and -NMR for deuterium incorporation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) detects isotopic patterns and confirms molecular weight (e.g., expected [M+H]+ for - and -labeled species) .

- Infrared Spectroscopy (IR): Monitor characteristic C-I and amide carbonyl stretches (~500 cm and ~1650 cm, respectively) to confirm functional group integrity .